5-Amino-6-bromo-2-methyl-2H-pyridazin-3-one
Description
Properties
IUPAC Name |
5-amino-6-bromo-2-methylpyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3O/c1-9-4(10)2-3(7)5(6)8-9/h2H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFFUJYKGBKVOKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(C(=N1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-6-bromo-2-methyl-2H-pyridazin-3-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazine derivatives with 1,4-dicarbonyl compounds . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or hydrochloric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
5-Amino-6-bromo-2-methyl-2H-pyridazin-3-one undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in solvents like ethanol or ether.
Major Products
The major products formed from these reactions include various substituted pyridazinones, which can exhibit different pharmacological properties .
Scientific Research Applications
5-Amino-6-bromo-2-methyl-2H-pyridazin-3-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its analgesic, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Amino-6-bromo-2-methyl-2H-pyridazin-3-one involves its interaction with specific molecular targets. It can inhibit enzymes or modulate receptors by binding to active sites or allosteric sites . The pathways involved may include inhibition of prostaglandin synthesis, modulation of ion channels, or interference with microbial cell wall synthesis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Properties
The biological and chemical properties of pyridazinones are highly sensitive to substituent variations. Below is a comparison with key analogs:
Table 1: Comparison of 5-Amino-6-bromo-2-methyl-2H-pyridazin-3-one with Analogous Pyridazinones
Key Observations:
- Amino vs. Azido Groups: The amino group in the target compound offers nucleophilic reactivity for further derivatization (e.g., acylation), whereas azido analogs (e.g., 5-azido-6-phenyl-2-methylpyridazin-3-one) are intermediates for click chemistry .
- Halogen Effects : Bromine at position 6 (target compound) vs. chlorine at position 5 (5-chloro-6-phenyl derivatives) alters electronic properties. Bromine’s larger size and lower electronegativity may favor aromatic substitution reactions compared to chlorine .
- Methyl vs. Phenyl Substitutions : The 2-methyl group in the target compound likely enhances solubility in organic solvents compared to bulkier 2-phenyl analogs .
Commercial Availability
In contrast, analogs like 5-bromo-4-chloro-2-phenylpyridazin-3(2H)-one remain available for research use .
Biological Activity
5-Amino-6-bromo-2-methyl-2H-pyridazin-3-one (CAS No. 65269-64-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthetic approaches, and relevant research findings.
Chemical Structure and Properties
This compound features a pyridazine core with amino and bromo substituents, which are crucial for its biological interactions. The presence of the amino group enhances its solubility and reactivity, while the bromine atom can participate in various chemical reactions, including nucleophilic substitutions.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting that it could serve as a lead compound for developing new antibiotics. The mechanism of action appears to involve disruption of bacterial cell wall synthesis, although further investigations are necessary to elucidate the exact pathways involved .
Anticancer Potential
The compound has also been evaluated for anticancer activity. Preliminary findings suggest that it may inhibit the proliferation of cancer cells by inducing apoptosis. Molecular docking studies indicate that it interacts with key proteins involved in cell cycle regulation and apoptosis pathways .
Enzyme Inhibition
This compound has shown potential as an inhibitor of specific enzymes linked to disease processes. For instance, it has been tested against protein kinases, which play critical roles in cancer progression. The binding affinity and selectivity of this compound make it a candidate for further development as a therapeutic agent targeting kinase-related pathways .
Synthetic Approaches
The synthesis of this compound can be achieved through various methods, including:
- Condensation Reactions : Utilizing starting materials like hydrazine derivatives and appropriate carbonyl compounds.
- Microwave-Assisted Synthesis : This technique has been shown to enhance yields and reduce reaction times significantly, making it an attractive option for synthesizing nitrogen-containing heterocycles like pyridazines .
Case Studies
- Antimicrobial Studies : A study demonstrated that derivatives of this compound exhibited varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis indicated that modifications on the amino group could enhance potency .
- Anticancer Activity : In vitro studies revealed that the compound could inhibit the growth of several cancer cell lines, including breast and lung cancer cells. The IC50 values were promising, indicating potential for further development into an anticancer agent .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for 5-Amino-6-bromo-2-methyl-2H-pyridazin-3-one, and how can reaction purity be optimized?
- Methodological Answer : The synthesis typically involves bromination of a pyridazinone precursor under controlled conditions. For example, describes a protocol for analogous compounds using halide substitution in acetone with anhydrous potassium carbonate as a base. Key steps include:
- Reaction Setup : Stirring the precursor with a halide (e.g., alkyl/aryl bromide) in acetone under reflux.
- Purification : Isolation via preparative TLC or recrystallization using solvents like ethyl acetate/petroleum ether mixtures.
- Purity Optimization : Monitor reaction progress with TLC and use high-purity starting materials to minimize byproducts .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR can confirm substitution patterns (e.g., bromine and methyl group positions). For analogs, notes that substituent-induced shifts in aromatic protons are critical for structural validation.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular weight (MW: ~265.09 g/mol) and isotopic patterns for bromine.
- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray analysis is recommended (as applied in for related brominated heterocycles) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation (first-aid measures in recommend immediate fresh air exposure if inhaled).
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent changes) on the pyridazinone core influence solubility and bioactivity?
- Methodological Answer :
- Solubility Studies : and highlight that electron-withdrawing groups (e.g., bromine) reduce aqueous solubility, while polar substituents (e.g., -NH₂) enhance it. Use logP calculations and shake-flask experiments to quantify solubility.
- Biological Activity : Perform SAR studies by synthesizing analogs (e.g., replacing bromine with chlorine or methyl groups) and testing in relevant assays (e.g., enzyme inhibition). shows fluorophenyl analogs exhibit enhanced target binding due to hydrophobic interactions .
Q. What integrated computational-experimental strategies can predict biological targets for this compound?
- Methodological Answer :
- Docking Studies : Use software like AutoDock to model interactions with potential targets (e.g., kinases or GPCRs). emphasizes validating computational predictions with wet-lab assays (e.g., SPR or fluorescence polarization).
- Machine Learning (ML) : Train ML models on receptor-response datasets (e.g., odorant receptors in ) to extrapolate bioactivity profiles. Cross-validate with experimental IC₅₀ values .
Q. How can researchers resolve contradictions in reported activity data across studies?
- Methodological Answer :
- Data Harmonization : Replicate experiments under standardized conditions (e.g., pH 6.5 buffer as in ) to control variables.
- Methodological Audit : Compare protocols for divergences (e.g., solvent polarity in assays, as in ). For example, Haddad et al. (2008b) resolved discrepancies by re-analyzing datasets with meta-analytical frameworks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
